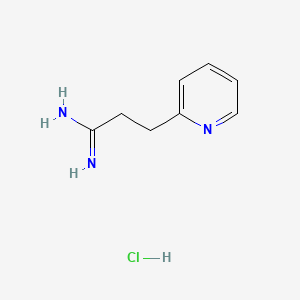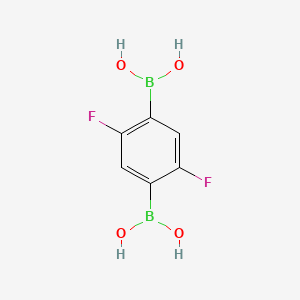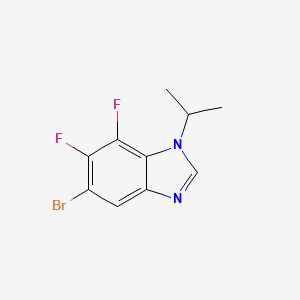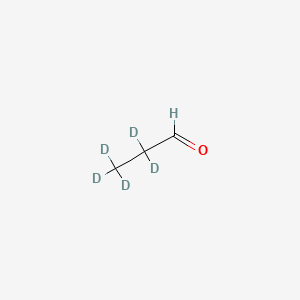
Propionaldehyde-2,2,3,3,3-d5
Vue d'ensemble
Description
Propionaldehyde-2,2,3,3,3-d5, also known as 2,2,3,3,3-pentadeuteriopropanal, is a deuterium-labeled compound. It is a stable isotope-labeled analog of propionaldehyde, where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer in metabolic studies and in the analysis of chemical reactions.
Mécanisme D'action
Target of Action
Propionaldehyde-2,2,3,3,3-d5 is a stable isotope-labelled compound
Mode of Action
As a stable isotope-labelled compound, it behaves similarly to its non-labelled counterpart, but its pathway can be traced more accurately due to the presence of the deuterium atoms .
Biochemical Pathways
As a stable isotope-labelled compound, it is often used in metabolic studies to understand the biochemical pathways of the non-labelled compound .
Pharmacokinetics
As a stable isotope-labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the non-labelled compound .
Result of Action
As a stable isotope-labelled compound, it is often used in scientific research to study the effects of the non-labelled compound at the molecular and cellular level .
Action Environment
As a stable isotope-labelled compound, it is often used in environmental studies to understand the behavior of the non-labelled compound in various environmental conditions .
Analyse Biochimique
Biochemical Properties
It’s hypothesized that it could be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. The specific enzymes and proteins it interacts with are yet to be identified.
Molecular Mechanism
Metabolic Pathways
Propionaldehyde-2,2,3,3,3-d5 could potentially be involved in the metabolic pathways of propionate. The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionaldehyde-2,2,3,3,3-d5 can be synthesized through the deuteration of propionaldehyde. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves the hydroformylation of ethylene with deuterium-labeled carbon monoxide and deuterium gas. This process yields deuterium-labeled propionaldehyde, which is then purified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propionaldehyde-2,2,3,3,3-d5 undergoes various chemical reactions typical of aldehydes, including:
Oxidation: It can be oxidized to propionic acid-2,2,3,3,3-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to propanol-2,2,3,3,3-d5 using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Propionic acid-2,2,3,3,3-d5.
Reduction: Propanol-2,2,3,3,3-d5.
Condensation: β-hydroxy aldehydes or ketones, depending on the reactants used.
Applications De Recherche Scientifique
Propionaldehyde-2,2,3,3,3-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme kinetics.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Pharmaceutical Research: Employed in the development of deuterium-labeled drugs to improve their metabolic stability and pharmacokinetics.
Environmental Analysis: Used in the analysis of environmental samples to trace the sources and pathways of pollutants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionaldehyde: The non-deuterated analog of Propionaldehyde-2,2,3,3,3-d5.
Acetaldehyde-d4: A deuterium-labeled analog of acetaldehyde.
Butyraldehyde-d7: A deuterium-labeled analog of butyraldehyde.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of five deuterium atoms allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198710-93-9 | |
| Record name | Propionaldehyde-2,2,3,3,3-D5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
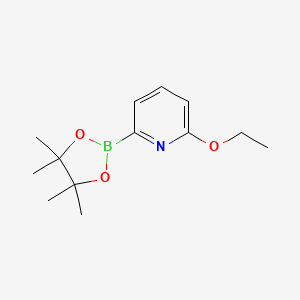
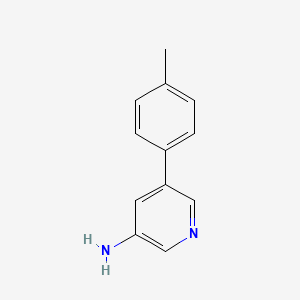
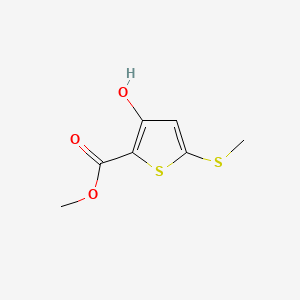
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
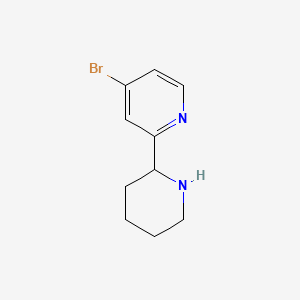

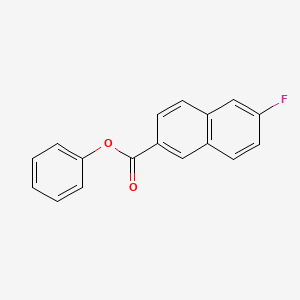
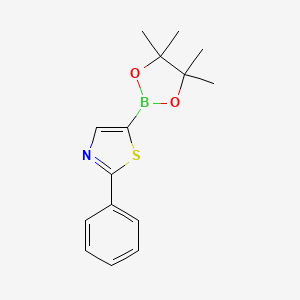
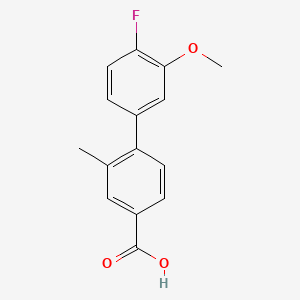
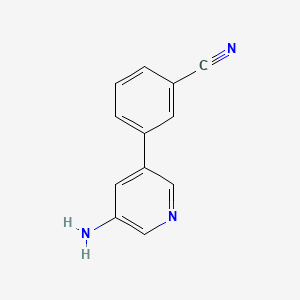
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
